molecular formula C10H12FNO4S B3962874 MFCD02331421

MFCD02331421

Cat. No.: B3962874
M. Wt: 261.27 g/mol
InChI Key: XKLALKAMESFYAZ-UHFFFAOYSA-N
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Description

However, based on structurally analogous compounds in the literature, it can be inferred to belong to the aryl boronic acid or halogenated aromatic compound family. Such compounds are critical in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), and have applications in pharmaceuticals and materials science .

For instance, CAS 1046861-20-4 (MDL: MFCD13195646), a bromo-chloro-substituted phenylboronic acid (C₆H₅BBrClO₂), shares structural and functional similarities with MFCD02331421. It exhibits a molecular weight of 235.27 g/mol, moderate lipophilicity (XLOGP3: 2.15), and moderate aqueous solubility (0.24 mg/mL).

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLALKAMESFYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02331421 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Common methods include:

    Melt Spinning: This method involves heating the raw materials to a molten state and then rapidly cooling them to form fibers.

    Wet Spinning: In this process, the raw materials are dissolved in a solvent and then extruded into a coagulation bath where the fibers are formed.

    Electrospinning: This technique uses an electric field to draw the raw materials into fine fibers.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of advanced technologies such as automated control systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02331421 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and organic solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

MFCD02331421 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique properties.

Mechanism of Action

The mechanism of action of MFCD02331421 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

Molecular Weight and Solubility : The lower molecular weight of CAS 1761-61-1 (201.02 vs. 235.27) correlates with its higher solubility (0.687 mg/mL vs. 0.24 mg/mL), highlighting the inverse relationship between molecular weight and aqueous solubility .

Lipophilicity and Permeability : CAS 1046861-20-4’s higher LogP (2.15) and BBB permeability suggest greater membrane penetration, making it suitable for drug candidates targeting neurological disorders.

Synthetic Methods : CAS 1761-61-1 employs a greener synthesis using recyclable A-FGO catalysts in tetrahydrofuran (THF), contrasting with the palladium-catalyzed route for CAS 1046861-20-4 .

Functional and Application Differences

  • CAS 1046861-20-4 : Primarily used in Suzuki-Miyaura couplings due to its boronic acid functional group. Its bromo and chloro substituents enhance stability and reactivity in cross-coupling reactions .
  • CAS 1761-61-1 : As a bromo-substituted benzoic acid derivative, it serves as an intermediate in agrochemicals and dyes. Its higher solubility favors formulations requiring rapid dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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